Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-

Catalog No.
S15980968
CAS No.
53222-10-9
M.F
C21H19N3O2S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonanilide, 4'-(2-methyl-9-acridinylamin...

CAS Number

53222-10-9

Product Name

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-

IUPAC Name

N-[4-[(2-methylacridin-9-yl)amino]phenyl]methanesulfonamide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H19N3O2S/c1-14-7-12-20-18(13-14)21(17-5-3-4-6-19(17)23-20)22-15-8-10-16(11-9-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23)

InChI Key

UKZQKUFRZJVOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- is a chemical compound characterized by its unique structure, which integrates a methanesulfonamide group with an acridine derivative. This compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry. The molecular formula is C16_{16}H16_{16}N2_{2}O2_{2}S, and it has a CAS number of 53222-10-9. Its structure features an acridine moiety, which is known for its role in various pharmacological activities, including antitumor properties.

The chemical reactivity of Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- can be explored through various synthetic pathways. Notably, reactions involving the introduction of methyl groups via C–H methylation have been documented. These reactions often utilize electrophilic methyl sources such as methyl iodide or other alkylating agents to modify the compound's structure and enhance its biological activity .

For example, the synthesis of similar acridine derivatives often involves ortho-methylation techniques that allow for the selective installation of methyl groups at specific positions on the aromatic ring. These modifications can significantly affect the compound's binding affinity and biological efficacy.

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- exhibits notable biological activities, particularly in anticancer research. It has been studied for its antileukemic properties, showing effectiveness against certain cancer cell lines . The compound's mechanism of action is thought to involve intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Studies have indicated that modifications to the acridine structure can enhance its potency and selectivity towards specific cancer types. The presence of the methanesulfonamide group may also contribute to improved solubility and bioavailability compared to other acridine derivatives.

The synthesis of Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- typically involves several key steps:

  • Formation of Acridine Derivative: Starting from 9-aminoacridine, various alkylation methods can be employed to introduce the methyl group at the desired position.
  • Sulfonamide Formation: The reaction between an amine (such as aniline) and methanesulfonyl chloride can yield the corresponding sulfonamide.
  • Coupling Reaction: The final step often involves coupling the acridine derivative with the methanesulfonamide to form the target compound.

These steps may require specific conditions such as temperature control and solvent choice to optimize yields and purity .

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- has several applications primarily in medicinal chemistry:

  • Anticancer Agent: Its primary application lies in oncology as a potential treatment for leukemia and other cancers.
  • Research Tool: It serves as a valuable tool in biochemical research for studying DNA interactions and enzyme inhibition mechanisms.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for further development into more effective therapeutic agents.

Interaction studies have shown that Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- binds effectively to nucleic acids. The binding characteristics suggest that it operates through a neighboring-site exclusion model, indicating that it may intercalate between base pairs within DNA . This interaction is crucial for its antitumor activity as it disrupts normal cellular processes.

Further studies are needed to elucidate the specific binding sites and affinities compared to other acridine derivatives to fully understand its mechanism of action.

Several compounds exhibit structural similarities or biological activities comparable to Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
4'-(9-Acridinylamino)methanesulfon-m-anisidideStructureAntitumorIncorporates an anisidide moiety which may enhance solubility.
9-AminoacridineStructureAntiproliferativeKnown for its intercalating properties but lacks sulfonamide functionality.
DoxorubicinStructureAnticancerA widely used chemotherapeutic agent with a different mechanism but similar application scope.

The uniqueness of Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- lies in its specific combination of acridine and methanesulfonamide functionalities, which may provide distinct advantages in terms of solubility and biological activity compared to other related compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.11979803 g/mol

Monoisotopic Mass

377.11979803 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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